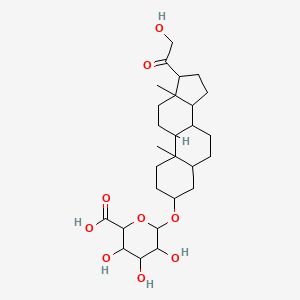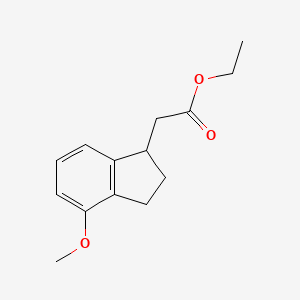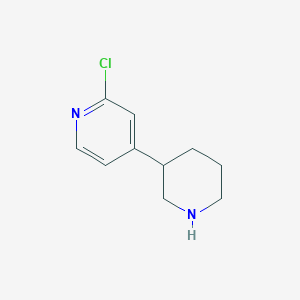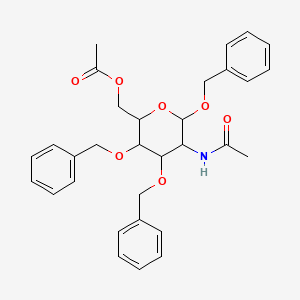![molecular formula C28H31F3N4O5 B12288396 N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate](/img/structure/B12288396.png)
N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El trifluoroacetato de metil éster de N-[[(3R)-1-(aminoiminometil)-3-piperidinil]acetil]-4-(feniletinil)-L-fenilalanina es un compuesto orgánico complejo con una variedad de aplicaciones en investigación científica. Este compuesto es conocido por su estructura única, que incluye un anillo de piperidina, un grupo feniletinil y un derivado de la fenilalanina. Se utiliza a menudo en los campos de la química, la biología y la medicina debido a sus versátiles propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Las rutas sintéticas comunes incluyen la reacción de Pinner, que implica la solvólisis parcial de un nitrilo para producir un iminoéter , y la síntesis de Strecker, que se utiliza para preparar α-aminonitrilos .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento. El uso de técnicas avanzadas como la electrosíntesis también se puede emplear para mejorar la eficiencia y la sostenibilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El trifluoroacetato de metil éster de N-[[(3R)-1-(aminoiminometil)-3-piperidinil]acetil]-4-(feniletinil)-L-fenilalanina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piperidina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen el paraformaldehído y el hidrógeno para la N-monometilación , así como diversos ácidos y bases para catalizar diferentes reacciones. Las condiciones de reacción suelen implicar temperaturas y presiones controladas para optimizar el rendimiento y la selectividad.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
El trifluoroacetato de metil éster de N-[[(3R)-1-(aminoiminometil)-3-piperidinil]acetil]-4-(feniletinil)-L-fenilalanina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se emplea en el estudio de las interacciones enzimáticas y la unión a proteínas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como candidato a fármaco.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción del trifluoroacetato de metil éster de N-[[(3R)-1-(aminoiminometil)-3-piperidinil]acetil]-4-(feniletinil)-L-fenilalanina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías exactas implicadas pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de piperidina, compuestos feniletinílicos y moléculas basadas en fenilalanina. Algunos ejemplos incluyen:
- N-[[(3R)-1-(aminoiminometil)-3-piperidinil]acetil]-4-(feniletinil)-L-fenilalanina
- N-[[(3R)-1-(aminoiminometil)-3-piperidinil]acetil]-4-(feniletinil)-D-fenilalanina
Singularidad
Lo que diferencia al trifluoroacetato de metil éster de N-[[(3R)-1-(aminoiminometil)-3-piperidinil]acetil]-4-(feniletinil)-L-fenilalanina es su combinación única de grupos funcionales, que confieren propiedades químicas y actividades biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
IUPAC Name |
methyl 2-[[2-(1-carbamimidoylpiperidin-3-yl)acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3.C2HF3O2/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19;3-2(4,5)1(6)7/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMWPONRCOSTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)

![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)


![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)




![6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288370.png)

![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)
![7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
